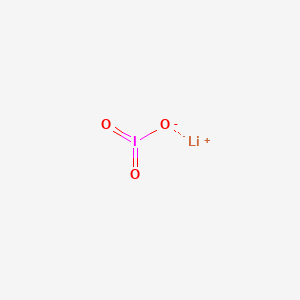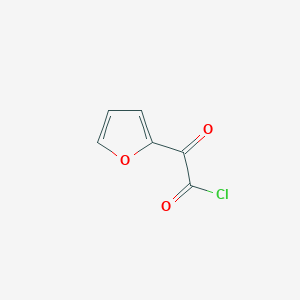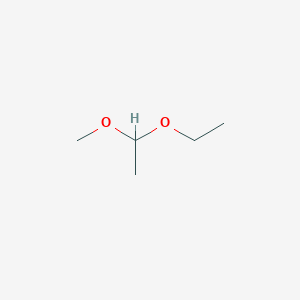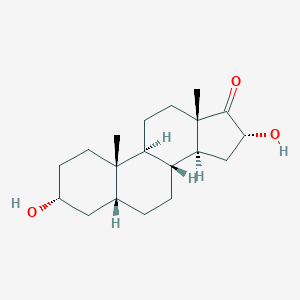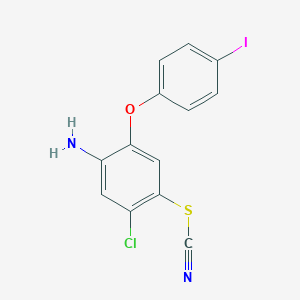
Thiocyanic acid, 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as SIBO, which stands for selective inhibitor of bone resorption. SIBO has been shown to have a unique mechanism of action that makes it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of SIBO involves the inhibition of the enzyme cathepsin K. This enzyme is responsible for the breakdown of bone tissue, and its inhibition leads to a decrease in bone resorption. SIBO has been shown to be a selective inhibitor of cathepsin K, which makes it a promising candidate for future research.
Effets Biochimiques Et Physiologiques
SIBO has been shown to have several biochemical and physiological effects. In addition to its selective inhibition of bone resorption, SIBO has also been shown to have anti-inflammatory properties. This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
SIBO has several advantages for lab experiments. It is a selective inhibitor of cathepsin K, which makes it a useful tool for studying the role of this enzyme in bone resorption. However, SIBO also has some limitations. It is a relatively new compound, and its long-term effects are not yet known. Additionally, it is difficult to obtain and can be expensive.
Orientations Futures
There are several future directions for research on SIBO. One potential direction is the development of new and more efficient synthesis methods. Another direction is the study of SIBO's effects on other tissues and organs. Finally, SIBO's potential as a treatment for bone diseases such as osteoporosis should be further explored.
Conclusion:
In conclusion, SIBO is a promising compound that has potential applications in scientific research. Its unique mechanism of action and selective inhibition of bone resorption make it a valuable tool for studying the role of cathepsin K in bone diseases. However, further research is needed to fully understand its long-term effects and potential as a treatment for other diseases.
Méthodes De Synthèse
The synthesis of SIBO involves several steps. The first step is the preparation of 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester. This is done by reacting 4-amino-2-chlorophenol with p-iodophenol in the presence of a base. The resulting product is then esterified using a suitable esterifying agent such as ethyl chloroformate. The final step involves the reaction of the ester with thiocyanic acid in the presence of a catalyst.
Applications De Recherche Scientifique
SIBO has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of bone research. SIBO has been shown to selectively inhibit bone resorption, which makes it a potential treatment for bone diseases such as osteoporosis.
Propriétés
Numéro CAS |
13997-32-5 |
|---|---|
Nom du produit |
Thiocyanic acid, 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester |
Formule moléculaire |
C13H8ClIN2OS |
Poids moléculaire |
402.64 g/mol |
Nom IUPAC |
[4-amino-2-chloro-5-(4-iodophenoxy)phenyl] thiocyanate |
InChI |
InChI=1S/C13H8ClIN2OS/c14-10-5-11(17)12(6-13(10)19-7-16)18-9-3-1-8(15)2-4-9/h1-6H,17H2 |
Clé InChI |
SHMXEVFLBSTREN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2N)Cl)SC#N)I |
SMILES canonique |
C1=CC(=CC=C1OC2=CC(=C(C=C2N)Cl)SC#N)I |
Synonymes |
4-Amino-2-chloro-5-(4-iodophenoxy)phenyl thiocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



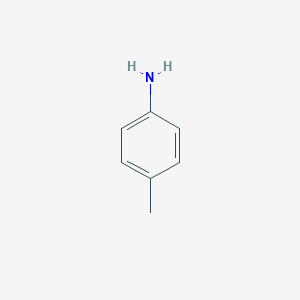
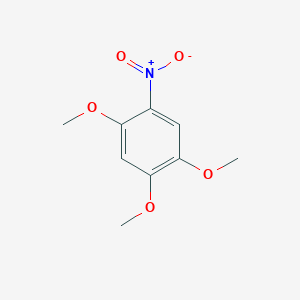
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)
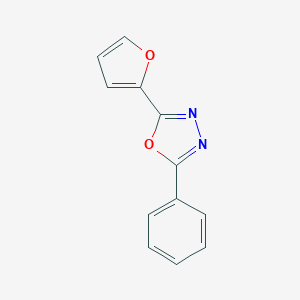
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)


